molecular formula C20H23ClN2O2 B1349868 4-(Fmoc-amino)piperidine hydrochloride CAS No. 221352-86-9

4-(Fmoc-amino)piperidine hydrochloride

Cat. No. B1349868
CAS RN: 221352-86-9
M. Wt: 358.9 g/mol
InChI Key: MOAIDLUWFCXIJA-UHFFFAOYSA-N
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Description

4-(Fmoc-amino)piperidine hydrochloride, also known as N(4)-Fmoc-4-piperidinamine hydrochloride, is a compound with the empirical formula C20H22N2O2·HCl . It has a molecular weight of 358.86 . This compound is used as a combinatorial reactant for ergopeptides with high affinities for dopamine receptors .


Synthesis Analysis

The synthesis of 4-(Fmoc-amino)piperidine hydrochloride involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other common methods for introducing the Fmoc group include reacting with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .


Molecular Structure Analysis

The molecular structure of 4-(Fmoc-amino)piperidine hydrochloride can be represented by the SMILES string Cl.O=C(NC1CCNCC1)OCC2c3ccccc3-c4ccccc24 . The InChI representation is 1S/C20H22N2O2.ClH/c23-20(22-14-9-11-21-12-10-14)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H .


Chemical Reactions Analysis

The Fmoc group in 4-(Fmoc-amino)piperidine hydrochloride is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Fmoc-amino)piperidine hydrochloride include a molecular weight of 358.9 g/mol . The compound has an assay of ≥95.0% .

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for 4-(Fmoc-amino)piperidine hydrochloride are not mentioned in the search results, one study expanded the field with a 4-N-phenylaminoquinoline derivative via piperidine moiety introduction to a previously reported lead compound. The incorporation of the piperidine improved the brain exposure of the resulting dual inhibitor .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c23-20(22-14-9-11-21-12-10-14)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAIDLUWFCXIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373303
Record name 4-(Fmoc-amino)piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Fmoc-amino)piperidine hydrochloride

CAS RN

221352-86-9
Record name Carbamic acid, N-4-piperidinyl-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221352-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Fmoc-amino)piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 221352-86-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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